
N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. CFM-2 is a non-peptide inhibitor of the protease enzyme, which plays a crucial role in various physiological and pathological processes.
科学的研究の応用
Fluorescence Imaging and Probes One significant application is in the development of fluorescent probes for bioimaging and environmental monitoring. Zhu et al. (2019) designed a ratiometric fluorescent probe utilizing dicyanoisophorone for detecting hydrazine in biological and water samples, highlighting the compound's utility in sensitive environmental and health-related detections (Zhu et al., 2019). Similarly, Lou et al. (1997) reported on fluorophores for temperature monitoring in organic solvents, demonstrating the compound's role in non-intrusive temperature measurements (Lou et al., 1997).
Drug Development and Pharmacological Studies The compound's involvement in pharmacological research is evident in studies exploring novel therapeutic agents. For instance, the work by Iwamoto and Kita (2006) on a Na+/Ca2+ exchange inhibitor showcases the compound's potential in neuroprotection and treatment of neurological disorders (Iwamoto & Kita, 2006). This highlights the compound's relevance in developing new treatments for complex diseases.
Molecular Interactions and Chemical Reactions Research by Mamedov et al. (2016) on novel synthetic approaches for the creation of di- and mono-oxalamides from specific reactants illustrates the compound's role in advancing synthetic chemistry and understanding molecular rearrangements (Mamedov et al., 2016). This type of research is crucial for developing new chemical synthesis strategies and understanding chemical behavior.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3/c1-2-7(6-17)15-11(18)12(19)16-8-3-4-10(14)9(13)5-8/h3-5,7,17H,2,6H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHJUOBHNUQICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

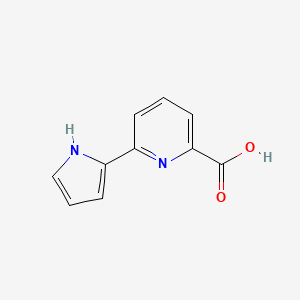
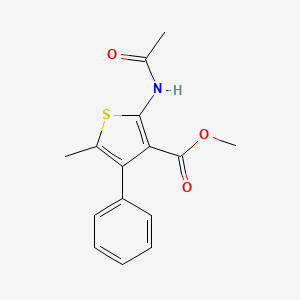
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2646673.png)

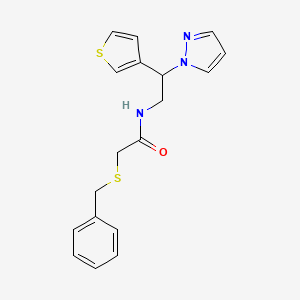
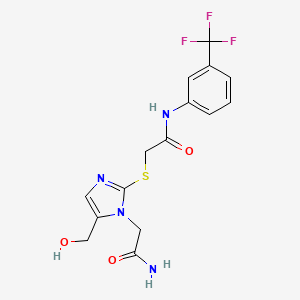
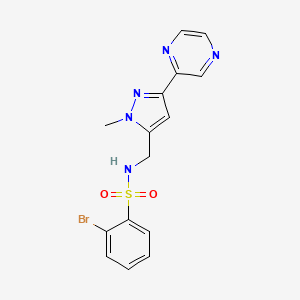
![2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2646681.png)
![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646682.png)
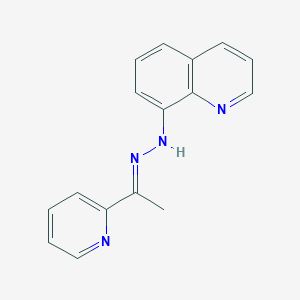
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2646686.png)
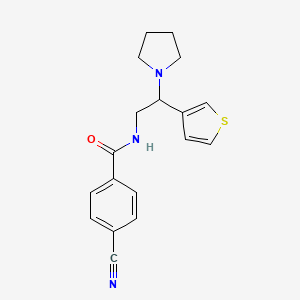

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2646693.png)